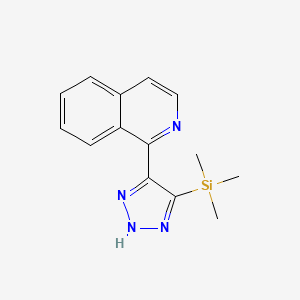

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline

Beschreibung

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core linked to a 1,2,3-triazole ring substituted with a trimethylsilyl (TMS) group at the 5-position. This structural motif combines the aromatic and electron-rich properties of isoquinoline with the regioselective reactivity of the triazole ring. The TMS group introduces steric bulk and hydrophobicity, which may influence solubility, crystallinity, and intermolecular interactions .

Eigenschaften

CAS-Nummer |

84645-37-4 |

|---|---|

Molekularformel |

C14H16N4Si |

Molekulargewicht |

268.39 g/mol |

IUPAC-Name |

(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane |

InChI |

InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18) |

InChI-Schlüssel |

RZKDNNZKHLCTOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tandem Deprotection/Substitution/CuAAC Method

This one-pot strategy combines deprotection of a trimethylsilyl-protected alkyne with in situ triazole formation. A representative protocol involves:

-

Reactants : 1-Trimethylsilylethynylisoquinoline, benzyl bromide, sodium azide.

-

Catalysts : CuSO₄ (0.2 mmol) and sodium ascorbate (0.4 mmol).

-

Solvent System : tert-Butanol/water (1:1 v/v).

Key Outcomes :

-

The tandem reaction achieves simultaneous deprotection of the TMS group and triazole ring formation, yielding 40–44% in ethanol and 61% in 2-methyltetrahydrofuran (2-Me-THF).

-

The use of 2-Me-THF enhances solubility and reaction efficiency, attributed to its high boiling point (80°C) and compatibility with copper catalysts.

Table 1: Optimization of CuAAC Conditions for Triazole Formation

| Solvent | Catalyst System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | CuSO₄ + Sodium Ascorbate | RT | 24 | 40–44 |

| 2-Me-THF | CuSO₄ + Sodium Ascorbate | Reflux | 12 | 61 |

| Acetonitrile | CuSO₄ + Sodium Ascorbate | Reflux | 12 | 28 |

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation via a stepwise cycloaddition mechanism, where the TMS group stabilizes the alkyne intermediate.

Direct CuAAC Method with Preformed Azides

This two-step approach separates azide preparation from triazole synthesis:

-

Azide Synthesis : Reaction of 1-chloroisoquinoline with sodium azide in dimethylformamide (DMF).

-

Triazole Formation : Click reaction with trimethylsilylacetylene under Cu(I) catalysis.

Advantages :

-

Avoids handling volatile azides in situ.

-

Enables modular modification of the isoquinoline scaffold prior to triazole incorporation.

Challenges :

-

Requires stringent purification due to byproduct formation (e.g., unreacted azides).

-

Yields drop to 28% in polar aprotic solvents like acetonitrile.

Palladium-Catalyzed Sonogashira Coupling and Subsequent Cyclization

Introduction of Trimethylsilyl Group via Sonogashira Reaction

A critical step for installing the TMS moiety involves coupling a halogenated isoquinoline with trimethylsilylacetylene:

-

Reactants : 1-Iodoisoquinoline, trimethylsilylacetylene.

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).

Outcome :

Triazole Ring Formation via Click Chemistry

The TMS-functionalized alkyne undergoes CuAAC with organic azides:

Yield : 70–85% for triazole products, with retention of the TMS group.

Table 2: Comparative Analysis of Sonogashira-CuAAC vs. Tandem CuAAC

| Parameter | Sonogashira-CuAAC | Tandem CuAAC |

|---|---|---|

| Total Steps | 2 | 1 |

| Overall Yield (%) | 56–68 | 40–61 |

| Key Advantage | Modular functionalization | Reduced purification steps |

Silver-Catalyzed Cascade Cyclization Approach

A novel method reported by Li et al. (2022) employs Ag(I) catalysis to construct the isoquinoline-triazole framework in one pot:

-

Reactants : 2-Alkynylbenzaldehyde, amino-NH-1,2,3-triazole.

-

Catalyst : AgNO₃ (10 mol%).

Key Features :

-

Forms three C–N bonds sequentially, achieving pentacyclic fused products.

-

Yield : 82% for the model substrate, scalable to gram quantities (92% yield).

Limitation : Limited to substrates with ortho-alkynylbenzaldehydes, restricting structural diversity.

Green Chemistry Considerations

Solvent and Catalyst Optimization

Analyse Chemischer Reaktionen

Synthetic Methodologies

The synthesis of 1-(5-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves multi-step strategies , often leveraging click chemistry (1,3-dipolar cycloaddition) and cascade cyclization to construct the isoquinoline-triazole framework. Key approaches include:

Click Chemistry for Triazole Formation

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for triazole synthesis. For example, aryl azides react with alkynes in the presence of Cu(I) salts (e.g., copper sulfate) and sodium ascorbate to form 1,5-disubstituted triazoles . This method ensures high regioselectivity and efficient coupling, as seen in the synthesis of triazole-linked isoindoline derivatives .

Example Reaction Conditions :

-

Catalyst : CuSO₄ (10 mol%) + sodium ascorbate (10 mol%)

-

Solvent : DMF or methanol

Cascade Cyclization for Isoquinoline Core

A silver(I)-catalyzed cascade process has been reported for constructing isoquinoline-fused triazoles. This involves:

-

Condensation of amino-triazoles with alkynylbenzaldehydes to form imines.

-

Intramolecular nucleophilic attack by the triazole’s nitrogen, followed by alkyne activation and amination.

-

Formation of pentacyclic structures via multiple C-N bond formations .

Key Features :

-

Catalyst : AgNO₃ (10 mol%)

-

Solvent : DMF

-

Yield : Up to 82% for isoquinolino-triazoloquinazoline derivatives .

Critical Reaction Parameters

Structural Modifications and Reactivity

The trimethylsilyl group at the triazole’s 5-position influences reactivity:

-

Stabilization : Protects the triazole ring during synthesis and enhances thermal stability .

-

Reactivity : Facilitates selective coupling in click reactions by directing regioselectivity .

Comparison of Synthetic Routes

Biological Implications

While the target compound’s biological activity is not explicitly detailed in the provided sources, analogous isoquinoline-triazole derivatives exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of a 1,2,3-triazole moiety in drug design can enhance the bioactivity of compounds against various cancer cell lines. A notable case involved a series of compounds where the 1,2,3-triazole derivative displayed improved potency against human cervix carcinoma (HeLa) cells compared to its parent compound .

Bioisosterism in Drug Design

The concept of bioisosterism is crucial in medicinal chemistry for improving drug efficacy and reducing side effects. The 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline has been studied as a bioisostere for amide bonds in drug molecules. This substitution has shown promising results in maintaining or enhancing the pharmacological profile of existing drugs. For example, a study demonstrated that replacing an amide bond with a 1,2,3-triazole ring in imatinib analogs resulted in comparable or superior antitumor activity against resistant cancer cell lines .

Material Science Applications

Synthesis of Functional Materials

The compound has been utilized in synthesizing functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The triazole ring's ability to coordinate with metal ions makes it an excellent candidate for developing new materials with applications in catalysis and gas storage. Research has highlighted the successful incorporation of this compound into MOFs that exhibit enhanced thermal stability and porosity .

Biochemical Applications

Chelating Agents

The compound has been explored as a potential chelating agent due to its ability to form stable complexes with metal ions. Such complexes are valuable in various biochemical applications, including imaging and therapeutic agents. A study reported the successful synthesis of triazole-based ligands that effectively chelate metal ions for use in diagnostic imaging .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycles and Substituent Effects

- Isoquinoline vs. Quinoline Derivatives: Compared to 1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline (), which contains a fused triazoloquinoline-indole system, the target compound’s isoquinoline core provides distinct electronic properties due to its fused benzene-pyridine structure. Isoquinoline’s larger π-system may enhance stacking interactions in crystallography or binding to biological targets .

- Triazole Substituents: The TMS group at the triazole’s 5-position contrasts with fluorophenyl or methyl groups in analogs like LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole) ().

Planarity and Conformational Flexibility

Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. The TMS group in the target compound may disrupt planarity further, affecting packing in crystal lattices and intermolecular interactions .

Click Chemistry for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for synthesizing 1,4-disubstituted triazoles (). This contrasts with LQFM-096, which incorporates a tetrazole ring via alternative cyclization strategies .

Functionalization Strategies

- Heterocycle Coupling: The quinoline-benzimidazole hybrids in use nucleophilic substitution to attach triazoles, whereas the TMS group in the target compound may require protective strategies during synthesis to prevent desilylation.

- Crystallization : Compounds in were crystallized from dimethylformamide (DMF), suggesting similar polar solvents may be suitable for the target compound, though the TMS group’s hydrophobicity could necessitate mixed-solvent systems .

Physicochemical Properties

Solubility and Hydrophobicity

The TMS group enhances hydrophobicity compared to fluorophenyl or methyl-substituted triazoles (). This may reduce aqueous solubility but improve lipid membrane permeability, a critical factor in drug design.

Crystallinity and Packing

The isostructural compounds in exhibit triclinic (P 1̄) symmetry with two independent molecules per asymmetric unit. The TMS group’s bulk may disrupt such packing, leading to unique crystal lattice parameters or polymorphic forms.

Activity Trends in Triazole Derivatives

- Anti-Inflammatory Effects: LQFM-096 () demonstrates antinociceptive activity via nitric oxide and opioid pathways. The TMS group’s electron-donating effects could modulate similar targets but may alter bioavailability due to increased lipophilicity.

- Antiproliferative Potential: Quinoline-benzimidazole hybrids () show antiproliferative activity, suggesting the isoquinoline-triazole scaffold in the target compound may also interact with DNA or kinase targets, though the TMS group’s influence remains speculative without direct data.

Biologische Aktivität

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline (CAS Number: 84645-37-4) is a synthetic compound that combines the isoquinoline structure with a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews available literature on its synthesis, biological activity, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with trimethylsilyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for the formation of the triazole ring while maintaining the integrity of the isoquinoline structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on 1,5-disubstituted 1,2,4-triazoles have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's mechanism of action may involve:

- Cell Cycle Arrest : Flow cytometry studies have demonstrated that certain triazole derivatives can arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle .

- Apoptosis Induction : These compounds also trigger apoptosis through mitochondrial depolarization and activation of caspase pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CA-4 | 1.2 | Tubulin polymerization inhibition |

| 4l | 0.76 | Colchicine binding site inhibition |

| 4o | 1.5 | Induces apoptosis |

Case Studies

One notable study involved the evaluation of a series of triazole derivatives for their biological activities. The results indicated that modifications to the triazole ring significantly influenced both antitumor and antibacterial efficacy. For example:

- Compound Variants : Variants with different substituents on the triazole ring displayed varied levels of activity against cancer cell lines and bacterial strains.

Q & A

Q. Advanced

- Docking studies : AutoDock or Schrödinger Suite models interactions with targets (e.g., tyrosinase in ). The trimethylsilyl group may sterically hinder binding, reducing IC50 values compared to halogenated analogs .

- DFT calculations : Gaussian09 optimizes geometry to evaluate electronic effects (e.g., silyl groups increase lipophilicity (clogP) by ~1.5 units, impacting membrane permeability) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrophobic interactions from the silyl group .

What are the documented biological activities of structurally related triazole-isoquinoline hybrids, and how are these assays designed?

Q. Basic

- Tyrosinase inhibition : IC50 assays using L-DOPA as substrate (e.g., triazole-isoindoline derivatives in show IC50 ~26 μM via competitive inhibition).

- Antitumor activity : MTT assays on cancer cell lines (e.g., 1,8-naphthalimide-triazole hybrids in exhibit GI50 <10 μM via intercalation or topoisomerase inhibition).

- Kinetic analysis : Lineweaver-Burk plots differentiate competitive/uncompetitive mechanisms .

How do researchers reconcile discrepancies in pharmacological data across different experimental models for this compound class?

Advanced

Contradictions arise from:

- Assay conditions : Varying pH/temperature alters triazole protonation states (e.g., zwitterionic forms in physiological vs. acidic buffers) .

- Model systems : In vitro assays (e.g., enzyme inhibition) may not predict in vivo efficacy due to metabolic instability (e.g., silyl group hydrolysis).

- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA identify outliers. For example, and used distinct cell lines (mushroom tyrosinase vs. HeLa cells), necessitating cross-validation via orthogonal assays (e.g., zebrafish models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.